An In-depth Technical Guide to Berberine: Chemical Structure, Physicochemical Properties, and Biological Activity
An In-depth Technical Guide to Berberine: Chemical Structure, Physicochemical Properties, and Biological Activity
Introduction
Berberine (B55584) is a naturally occurring isoquinoline (B145761) alkaloid found in the roots, rhizomes, and stem bark of various plants, including species from the Berberis (e.g., Barberry), Coptis, and Hydrastis genera.[1][2] It is characterized by its distinct yellow color and has a long history of use in traditional medicine.[1] In modern pharmacology, berberine is investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, antihyperglycemic, and anticancer effects.[2][3] This guide provides a detailed overview of its chemical structure, nomenclature, physicochemical properties, and its modulatory role in key signaling pathways, tailored for researchers and drug development professionals.
Chemical Structure and Nomenclature
Berberine is a quaternary ammonium (B1175870) salt belonging to the protoberberine group of alkaloids.[2] Its core structure is a pentacyclic skeleton.[2]
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for berberine is 9,10-Dimethoxy-5,6-dihydro-[2][4]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-7-ium .[2] Other registered IUPAC names include 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene.[2] It is also commonly referred to by synonyms such as Umbellatine.[2]
Chemical Structure of Berberine:
Physicochemical Properties
The physicochemical properties of berberine are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₈NO₄⁺ | [2] |
| Molar Mass | 336.366 g·mol⁻¹ | [2] |
| Appearance | Yellow solid / crystalline powder | [2] |
| Melting Point | 145 °C (293 °F; 418 K) | [2] |
| Solubility | Slowly soluble in water; soluble in hot water and ethanol. | [5] |
| λmax | 345 nm | [5] |
Mechanism of Action: Modulation of Signaling Pathways
Berberine exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways.[3][6] One of the most significant pathways it targets is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1][7]
Activation of AMPK by berberine leads to the downstream inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling complex 1 (mTORC1).[1][8] This inhibition subsequently affects protein synthesis and cell proliferation.[1] The interplay between berberine and this pathway is a key mechanism behind its therapeutic potential in metabolic diseases and cancer.[6][7]
Experimental Protocols
Quantification of Berberine in a Plant Extract via RP-HPLC
This section outlines a general methodology for the quantification of berberine in a sample matrix using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on established protocols.[9][10][11]
Objective: To determine the concentration of berberine in a prepared sample.
Materials and Reagents:
-
Berberine reference standard (>99.0% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Syringe filters (0.22 µm or 0.45 µm)
-
Plant extract or formulated product containing berberine
Instrumentation:
-
HPLC system with a UV-Visible detector
-
RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonicator
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Mobile Phase Preparation:
-
A common mobile phase is a mixture of an aqueous component and an organic solvent. For example, a gradient or isocratic elution using Acetonitrile and Water (with 0.1% acid like TFA or formic acid added to the aqueous phase). A typical isocratic ratio could be Acetonitrile:Water (e.g., 40:60 v/v).[12]
-
The prepared mobile phase should be filtered through a 0.22 µm membrane filter and degassed by sonication for approximately 15-20 minutes.[11]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the berberine reference standard by accurately weighing 10 mg and dissolving it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.[12]
-
From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 2, 5, 10, 20, 50, 100 µg/mL) by serial dilution with the mobile phase.[12]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the powdered plant extract (e.g., 100 mg).[4]
-
Dissolve the sample in a defined volume of methanol (e.g., 10 mL) and facilitate dissolution by sonication.[4]
-
Make up the volume to a final concentration (e.g., in a 100 mL volumetric flask) with the same solvent.[11]
-
Filter the resulting solution through a 0.45 µm syringe filter to remove particulate matter prior to injection.[4]
-
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.[10]
-
Inject the prepared sample solution.[12]
-
Identify the berberine peak in the sample chromatogram by comparing its retention time with that of the standard.[4]
-
Calculate the concentration of berberine in the sample by interpolating its peak area from the linear regression equation of the calibration curve.[12]
-
This technical guide provides foundational information for researchers and professionals working with berberine, covering its chemical identity, key properties, a primary mechanism of action, and a standard analytical protocol.
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine alleviates ox-LDL induced inflammatory factors by up-regulation of autophagy via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
